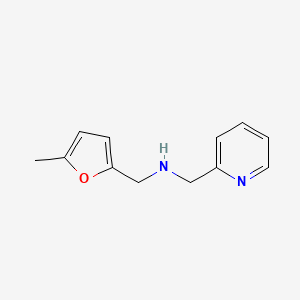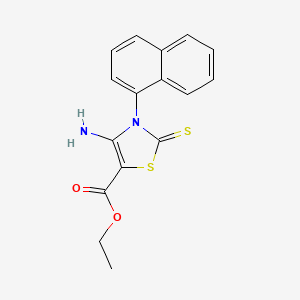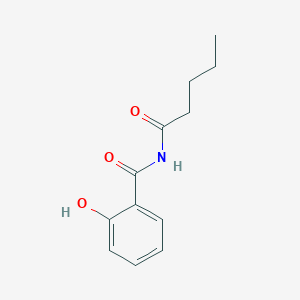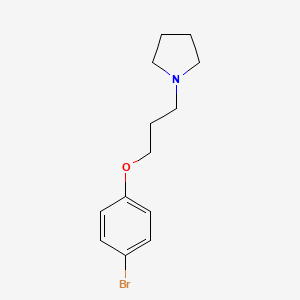
(5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine” is a chemical compound used for proteomics research . It has a molecular formula of C12H14N2O and a molecular weight of 202.25 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For instance, a proximity-induced ligation reaction that relies on a stable 2,5-dione, which can be conveniently generated under acidic conditions from a 2,5-dialkylfuran building block, and hydrazine nucleophiles . This bio-orthogonal ligation, which proceeds under physiological conditions, does not require any stimulus or trigger and leads to the formation of a pyridazinium adduct .
Scientific Research Applications
Medicine: Therapeutic Agent Synthesis
This compound has potential in the synthesis of therapeutic agents. Its structure could be utilized to create novel molecules with pharmacological activities, possibly leading to treatments for various diseases. The furan ring, in particular, is a component in many bioactive compounds, suggesting its derivatives could be valuable in drug development .
Materials Science: Polymer Synthesis
In materials science, the compound’s unique structure could be instrumental in synthesizing new polymers with specific characteristics, such as increased durability or enhanced electrical conductivity. Its application in creating biodegradable plastics from renewable resources is also a promising area of research .
Chemistry: Catalyst Development
The compound could serve as a catalyst or a catalyst precursor in chemical reactions. Its ability to donate or accept electrons could make it useful in redox reactions, which are fundamental in synthetic chemistry for producing a wide range of chemicals .
Pharmacology: Antimicrobial Research
Derivatives of furan, like the given compound, have been found to possess antimicrobial properties. Research into its efficacy against bacterial and parasitic infections could lead to the development of new antimicrobial medications .
Biotechnology: Proteomics Research
In biotechnology, particularly in proteomics, this compound could be used to study protein interactions and functions. Its potential to bind with proteins or act as a proteomics tool could provide insights into cellular processes and disease mechanisms .
Environmental Science: Pollution Remediation
The compound’s chemical properties might be harnessed for environmental applications, such as the remediation of pollutants. Its potential to interact with various contaminants could lead to more effective methods of cleaning up environmental spills or industrial waste .
properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-5-6-12(15-10)9-13-8-11-4-2-3-7-14-11/h2-7,13H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJURXNFXHPGCFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)
